4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C8H7N3O2S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8-10-7(6(4-12)14-8)11-3-2-9-5-11/h2-5H,1H3 |
InChI Key |
GHTOPGFJHIPGFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(S1)C=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiazoles
Thiazoles are typically synthesized through condensation reactions involving thioamides and α-halocarbonyl compounds. For example, the reaction between a thioamide and a chloroacetaldehyde can yield a thiazole ring. To introduce a carbaldehyde group at the 5-position, a formyl group can be added via a Vilsmeier-Haack reaction or similar formylation methods.
Synthesis of Imidazoles
Imidazoles are often prepared by condensing an aldehyde with an amine and a carbonyl compound, such as a ketone or another aldehyde, in the presence of an acid catalyst. This approach can be used to form the imidazole ring, which can then be attached to other moieties.
Attachment of Imidazole to Thiazole
To link an imidazole ring to a thiazole, a suitable functional group on the thiazole (e.g., a halogen or an alkyl group) can be used to form a bond with the imidazole ring. This might involve nucleophilic substitution or cross-coupling reactions.
Analytical Techniques for Characterization
Characterization of the final compound would involve various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the compound.
- Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy : To identify functional groups.
- Thin-Layer Chromatography (TLC) : To assess purity and track reaction progress.
Data Tables
Due to the lack of specific literature on the target compound, detailed data tables cannot be provided. However, the following hypothetical table illustrates how data might be organized for a similar synthesis:
| Step | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Thioamide, Chloroacetaldehyde | Reflux, 2 hours | 70% | 90% |
| 2 | Methoxide, Thiazole intermediate | Room temperature, 1 hour | 80% | 95% |
| 3 | Vilsmeier-Haack reagents | 0°C to room temperature, 2 hours | 60% | 85% |
| 4 | Imidazole, Thiazole-carbaldehyde | Cross-coupling conditions, 4 hours | 50% | 80% |
Chemical Reactions Analysis
Aldehyde Functional Group Reactivity
The aldehyde moiety at position 5 of the thiazole ring is highly reactive, enabling classic carbonyl transformations:
Imidazole Ring Transformations
The 1H-imidazol-1-yl group at position 4 contributes to electronic effects and participates in reactions:
-
Coordination Chemistry : The imidazole nitrogen can coordinate to transition metals (e.g., Cu, Fe) to form complexes, enhancing catalytic or biological activity .
-
N-Alkylation : Under basic conditions, alkyl halides react at the imidazole’s secondary nitrogen, forming N-alkylated derivatives .
-
Acid-Base Reactions : The imidazole ring’s NH group (position 3) can deprotonate under alkaline conditions, enabling nucleophilic substitutions .
Thiazole Ring Modifications
The thiazole scaffold’s electron-deficient nature influences reactivity:
-
Electrophilic Substitution : Limited due to aromatic stabilization, but the methoxy group at position 2 directs electrophiles to specific positions. For example, nitration or halogenation may occur at activated sites .
-
Nucleophilic Aromatic Substitution : The methoxy group (electron-donating) reduces susceptibility to nucleophilic attack compared to chloro-substituted analogs. Demethylation to a hydroxyl group under strong acids (e.g., HBr) could enable further substitutions .
Multicomponent Reactions and Cycloadditions
The compound’s aldehyde and imidazole groups facilitate complex transformations:
-
Hantzsch Thiazole Synthesis : Reaction with thioureas or thioamides in the presence of α-halo ketones yields bis-thiazole derivatives .
-
1,3-Dipolar Cycloaddition : The aldehyde participates in reactions with nitrilimines or azides to form fused pyrazole or triazole rings .
Stability and Functional Group Compatibility
Scientific Research Applications
4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, altering their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
Thiazole-5-carbaldehyde Derivatives
Thiazole-5-carbaldehydes are a class of compounds with diverse substituents influencing their electronic and steric profiles. Key analogs include:
Key Observations :
Benzimidazole-Thiazole-Triazole Acetamides ()
Compounds such as 9a–9e in feature thiazole rings linked to triazole and benzimidazole moieties via acetamide bridges. These differ from the target compound in critical ways:
Implications :
- The aldehyde group in the target compound offers reactivity for condensation or Schiff base formation, whereas acetamide derivatives (9a–9e) are more stable and suited for enzyme inhibition (e.g., docking studies in suggest interactions with active sites) .
- Substituents like fluorophenyl or bromophenyl in 9b–9c may enhance lipophilicity compared to the target’s methoxy group, affecting membrane permeability in biological systems .
Imidazole-Benzaldehyde Derivatives ()
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde () shares an imidazole-aldehyde motif but differs in core structure:
Comparison :
- The nitro group in ’s compound may reduce electrophilicity at the aldehyde compared to the target’s thiazole-based structure, which lacks strong electron-withdrawing groups .
- The benzene core () allows for π-π stacking in materials science, whereas the thiazole core (target) could enable coordination with metal ions.
Biological Activity
4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde (CAS No. 1861690-28-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with an imidazole moiety and a methoxy group, contributing to its diverse biological properties. Its molecular formula is and it has a molecular weight of 209.23 g/mol.
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde have shown promising results against various cancer cell lines:
These findings suggest that the presence of the thiazole ring is crucial for enhancing cytotoxic activity against cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazoles are known for their ability to inhibit bacterial growth and have been studied against various pathogens. In vitro studies have demonstrated that derivatives of thiazole can exhibit potent activity against Gram-positive and Gram-negative bacteria.
The mechanism by which 4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde exerts its biological effects may involve the following pathways:
- Inhibition of key enzymes : Similar thiazole compounds have been identified as inhibitors of enzymes critical for cancer cell proliferation.
- Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
Leishmanicidal Activity
A study highlighted the leishmanicidal potential of thiazole derivatives, which included compounds structurally related to our target compound. The results indicated significant reductions in the viability of Leishmania infantum amastigotes with minimal toxicity to mammalian cells, suggesting a favorable therapeutic index for these compounds .
Structure-Activity Relationship (SAR) Analysis
Research has shown that modifications on the thiazole ring significantly influence biological activity. For example:
Q & A
Basic Questions
Q. What synthetic methodologies are established for preparing 4-(1H-Imidazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde?
- Answer : The synthesis involves sequential functionalization of the thiazole and imidazole moieties. Key steps include:
- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol (e.g., K₂CO₃ as base) .
- Imidazole coupling : N-arylation of imidazole using catalysts like CuI in DMF at 60–80°C . For regioselective substitution, phase-transfer catalysts (e.g., hexadecyltrimethylammonium bromide) improve yields in biphasic systems .
- Aldehyde introduction : Oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or PCC) or direct formylation via Vilsmeier-Haack reactions .
Table 1 : Representative Synthetic Conditions
Q. Which spectroscopic techniques are critical for structural confirmation?
- Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and aromatic protons (δ ~7.5–8.5 ppm). validated analogous compounds using 2D NMR (COSY, HSQC) .
- IR Spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and imidazole C-N stretches (~1600 cm⁻¹) .
- Elemental Analysis : C, H, N, S content must align with theoretical values (±0.4%) .
Advanced Questions
Q. How can computational modeling predict reactivity in nucleophilic additions?
- Answer : Density functional theory (DFT) using functionals like B3LYP/6-31G(d) calculates frontier molecular orbitals (FMOs). For example:
- LUMO localization at the aldehyde group indicates electrophilic susceptibility .
- Electrostatic potential maps identify nucleophilic attack sites. ’s correlation-energy methods optimize electron density models for reaction pathway predictions .
- Table 2 : DFT-Predicted Reactivity Parameters
| Parameter | Value (B3LYP/6-31G(d)) | Relevance |
|---|---|---|
| HOMO-LUMO gap | 5.2 eV | Kinetic stability |
| Aldehyde charge | +0.35 e | Electrophilicity hotspot |
Q. What crystallographic challenges arise in resolving this compound’s structure?
- Answer : Poor crystal growth (due to flexible aldehyde group) and twinning are common. Mitigation strategies:
- Crystallization : Slow evaporation from DMSO/water mixtures improves crystal quality .
- Refinement : SHELXL ( ) handles twinning via HKLF5 data and TLS parameterization .
- Validation : ORTEP-3 ( ) visualizes thermal ellipsoids, confirming bond lengths/angles match DFT predictions .
Q. How do electronic effects influence bioactivity in drug discovery contexts?
- Answer :
- Methoxy group : Electron-donating effect enhances thiazole ring electron density, improving π-π stacking with target proteins (e.g., kinases) .
- Imidazole moiety : Acts as a hydrogen bond donor/acceptor. ’s patent highlights imidazole-pyrimidine derivatives as MCT4 inhibitors, suggesting similar mechanisms .
- Docking studies : used AutoDock Vina to show substituent positioning affects binding affinity (e.g., para-substituted aryl groups improve inhibition by 30%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
